7-(3-chlorophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
7-(3-chlorophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, making it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chlorophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves the oxidative cyclization of appropriate precursors. One common method involves the use of FeCl3 as an oxidizing agent . The reaction conditions often include heating the reaction mixture to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
7-(3-chlorophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like FeCl3.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: FeCl3 is commonly used for oxidative cyclization.
Nucleophilic Reagents: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization typically yields the desired heterocyclic compound, while substitution reactions can introduce different functional groups at the chlorophenyl position .
Scientific Research Applications
7-(3-chlorophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: It serves as a scaffold for designing new molecules with potential biological activities.
Biology: The compound is studied for its ability to inhibit CDK2, which is crucial for cell cycle regulation.
Medicine: Its potential as an anti-cancer agent is being explored due to its CDK2 inhibitory activity.
Industry: The compound can be used in the development of diagnostic or theranostic systems.
Mechanism of Action
The primary mechanism of action of 7-(3-chlorophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves the inhibition of CDK2. This enzyme plays a critical role in cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another scaffold used for CDK2 inhibitors.
Thioglycoside Derivatives: These compounds also exhibit CDK2 inhibitory activity.
Uniqueness
7-(3-chlorophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific structural features that allow for effective CDK2 inhibition. Its combination of a pyrazolo and triazolo ring system provides a distinct binding affinity and specificity for CDK2, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C18H11ClN6 |
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Molecular Weight |
346.8 g/mol |
IUPAC Name |
10-(3-chlorophenyl)-4-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C18H11ClN6/c19-13-7-4-8-14(9-13)25-17-15(10-21-25)18-22-16(23-24(18)11-20-17)12-5-2-1-3-6-12/h1-11H |
InChI Key |
USASXPQFJBAQBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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